Lipophilicity-Driven Differentiation: 5-(2-Fluorobenzyl)amino vs. Unsubstituted Benzyl Analog
The target compound's 5-[(2-fluorobenzyl)amino] substitution confers a distinct lipophilicity profile compared to the unsubstituted 5-(benzylamino) analog. The measured/calculated LogP for 5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is 2.485 [1], whereas the calculated LogP for the des-fluoro analog, 5-(benzylamino)-1,3-dihydro-2H-benzimidazol-2-one, is approximately 2.2 [2]. This +0.28 LogP increase is a significant physicochemical alteration that directly affects membrane partitioning rates and aqueous solubility, a key determinant in cellular assay performance.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.485 |
| Comparator Or Baseline | 5-(benzylamino)-1,3-dihydro-2H-benzimidazol-2-one (des-fluoro analog), calculated LogP ~2.2 |
| Quantified Difference | ΔLogP = +0.285 |
| Conditions | In silico prediction using a consistent algorithm (ChemAxon-derived) for both compounds. See ChemBase (CBID:276228) and PubChem for comparator data [2]. |
Why This Matters
A LogP shift of ~0.3 units can significantly alter passive membrane permeability, making the fluorinated analog a distinct chemical probe for achieving different cellular uptake kinetics in phenotypic assays.
- [1] ChemBase. 5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one. CBID: 276228. (LogP: 2.485). View Source
- [2] PubChem. Compound Summary for 5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one. (Provides XLogP3-AA value of 2.2 for the des-fluoro analog). View Source
